molecular formula C7H4Br3NO2 B8118880 1,3,4-TRibromo-2-methyl-5-nitrobenzene CAS No. 1683552-30-8

1,3,4-TRibromo-2-methyl-5-nitrobenzene

Cat. No.: B8118880
CAS No.: 1683552-30-8
M. Wt: 373.82 g/mol
InChI Key: IQXOIFIWZKOZTF-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4Br3NO2 It is characterized by the presence of three bromine atoms, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Tribromo-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of a suitable precursor. One common method involves starting with 2-methyl-5-nitroaniline, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. Safety measures are crucial due to the hazardous nature of bromine and nitric acid used in these reactions.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Potassium permanganate in an alkaline medium is used for the oxidation of the methyl group.

Major Products

    Substitution: Products with methoxy groups replacing bromine atoms.

    Reduction: 2-methyl-5-amino-1,3,4-tribromobenzene.

    Oxidation: 2-carboxy-5-nitro-1,3,4-tribromobenzene.

Scientific Research Applications

1,3,4-Tribromo-2-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing. Its brominated structure may impart bioactivity that could be harnessed for therapeutic purposes.

    Industry: It is used in the manufacture of specialty chemicals and materials, including flame retardants and dyes.

Mechanism of Action

The mechanism of action of 1,3,4-tribromo-2-methyl-5-nitrobenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitro group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tribromo-2-nitrobenzene: Similar structure but lacks the methyl group, which may affect its reactivity and applications.

    2,4,6-Tribromo-1,3,5-trimethylbenzene: Contains three methyl groups instead of one, leading to different chemical properties and uses.

    1,3,4-Tribromo-5-nitrobenzene:

Uniqueness

1,3,4-Tribromo-2-methyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring creates a compound with versatile reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,3,4-tribromo-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXOIFIWZKOZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272188
Record name Benzene, 1,3,4-tribromo-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683552-30-8
Record name Benzene, 1,3,4-tribromo-2-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1683552-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,4-tribromo-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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